
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is an organic compound characterized by its two octyloxy groups and two hydroxymethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene typically involves the alkylation of 2,5-dihydroxy-1,4-bis(hydroxymethyl)benzene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The octyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: 2,5-Bis(octyloxy)-1,4-bis(carboxylic acid)benzene.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent optical and electronic properties.
Organic Electronics: The compound’s π-conjugated system makes it suitable for use in organic solar cells and field-effect transistors.
Polymer Chemistry: It serves as a monomeric precursor for the synthesis of light-emitting polymers.
作用機序
The mechanism of action of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene in its applications is primarily based on its ability to participate in π-conjugation and intramolecular charge transfer. This enhances its electronic properties, making it effective in optoelectronic devices. The molecular targets and pathways involved include the interaction with conductive polymers and the facilitation of charge transport in electronic devices .
類似化合物との比較
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: This compound is similar in structure but contains aldehyde groups instead of hydroxymethyl groups.
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: Another related compound with methoxy groups and aldehyde functionalities.
Uniqueness
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is unique due to its combination of octyloxy and hydroxymethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both solubility in organic solvents and reactivity towards further functionalization.
特性
CAS番号 |
444308-65-0 |
|---|---|
分子式 |
C24H42O4 |
分子量 |
394.6 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-2,5-dioctoxyphenyl]methanol |
InChI |
InChI=1S/C24H42O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18,25-26H,3-16,19-20H2,1-2H3 |
InChIキー |
KDFGDJQZGFBTEC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=C(C=C1CO)OCCCCCCCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)
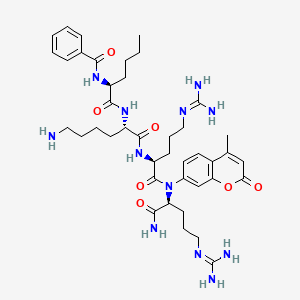
![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)
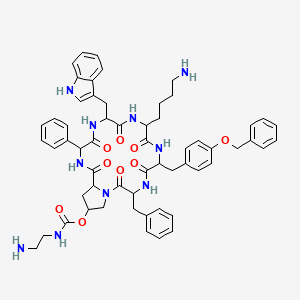
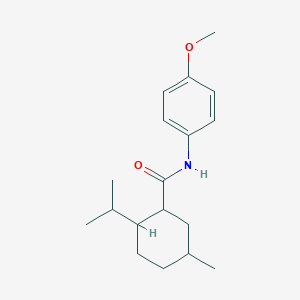
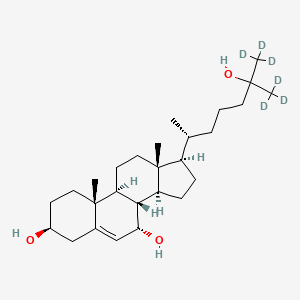
![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)

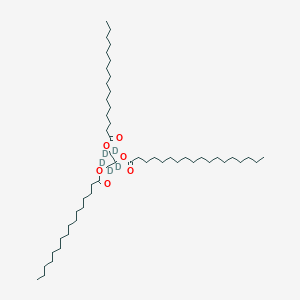
![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)


